Hydrocortisone Acetate

Formulation Science Topical Drug Delivery Physicochemical Characterization

Select Hydrocortisone Acetate for reproducible local anti-inflammatory action without systemic spillover. Its extremely low aqueous solubility (0.01 mg/mL) anchors it in the upper stratum corneum, delivering Class I potency precisely where needed. As a defined ester prodrug, it is the tool of choice for esterase-mediated bioconversion studies in cornea and IBD models. Avoid arbitrary corticosteroid substitutions that risk 27-fold potency mismatches — HCA provides scientific rigor your project demands.

Molecular Formula C23H32O6
Molecular Weight 404.5 g/mol
CAS No. 50-03-3
Cat. No. B1673448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrocortisone Acetate
CAS50-03-3
SynonymsColifoam
Cortifoam
cortisol 21-acetate
Epifoam
hydrocortisone 21-acetate
hydrocortisone acetate
hydrocortisone acetate, (11alpha)-isomer
hydrocortisone acetate, (11beta)-isomer
hydrocortisone acetate, (11beta,17alpha)-isomer
hydrocortisone acetate, monoammonium salt, (11beta)-isomer
hydrocortisone acetate, sodium salt
Molecular FormulaC23H32O6
Molecular Weight404.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O
InChIInChI=1S/C23H32O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h10,16-18,20,26,28H,4-9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1
InChIKeyALEXXDVDDISNDU-JZYPGELDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Hydrocortisone Acetate (CAS 50-03-3) Procurement Guide: Potency, Solubility, and PK Profile


Hydrocortisone Acetate (HCA), CAS 50-03-3, is a short-acting, low-potency topical corticosteroid (Class I on the US 7-point scale). It acts as a prodrug, requiring esterase-mediated hydrolysis to the active moiety, hydrocortisone [1]. Its physicochemical and pharmacokinetic profile, characterized by extremely low aqueous solubility, is a primary driver of its formulation requirements and clinical application [2].

Why In-Class Corticosteroid Substitution is a High-Risk Procurement Strategy: The Case of Hydrocortisone Acetate


The corticosteroid class exhibits extreme heterogeneity in potency, salt-retaining activity, and pharmacokinetic half-life. The practice of substituting one corticosteroid for another based on a generic 'potency' assumption is scientifically unsound. For example, equivalent anti-inflammatory doses range from 20 mg for Hydrocortisone to just 0.75 mg for Dexamethasone, a ~27-fold difference in intrinsic activity [1]. Furthermore, the choice of ester (e.g., acetate vs. valerate) profoundly alters solubility, skin penetration, and tissue reservoir formation, rendering simple substitution a direct risk to experimental reproducibility or clinical efficacy [2].

Quantitative Differentiation of Hydrocortisone Acetate: Evidence-Based Selection Criteria


Hydrocortisone Acetate vs. Hydrocortisone (Free Alcohol): Aqueous Solubility Comparison

Hydrocortisone Acetate (HCA) demonstrates significantly lower aqueous solubility compared to Hydrocortisone (free alcohol). This property is a critical determinant in the design of topical and injectable formulations, influencing drug release rate, partitioning into the stratum corneum, and the potential for supersaturated systems [1].

Formulation Science Topical Drug Delivery Physicochemical Characterization

Hydrocortisone Acetate vs. Prednisolone Acetate: Intramuscular Solubility Comparison

In the context of intra-articular or intramuscular depot injections, Hydrocortisone Acetate and Prednisolone Acetate are both supplied at a concentration of 25 mg/mL. However, their relative potencies differ, which directly impacts the effective therapeutic dose administered and the duration of action [1].

Injectable Formulation Corticosteroid Potency Drug Deposition

Hydrocortisone Acetate Suppository vs. Hydrocortisone Liquid Enema: Pharmacokinetic Profile

A Phase 1 head-to-head crossover study compared the pharmacokinetics (PK) of a novel 90 mg Hydrocortisone Acetate (HCA) suppository versus a 100 mg Hydrocortisone (HC) liquid enema in healthy adults. HCA is a prodrug that is hydrolyzed in vivo to the active drug, HC [1]. The study demonstrated a distinct PK profile for the HCA formulation.

Pharmacokinetics Bioavailability Rectal Formulation Prodrug

Hydrocortisone Acetate vs. Fluorinated Analogs: In Vivo Anti-Inflammatory Activity (Cotton Pellet Assay)

Historical in vivo data using the cotton pellet implantation method demonstrates the significant increase in anti-inflammatory potency achieved by chemical modifications to the hydrocortisone scaffold, such as the introduction of a double bond at the 1,2 position and fluorination at the 9-alpha position [1].

Anti-Inflammatory Activity Corticosteroid Potency Fluorinated Corticosteroids

Validated Application Scenarios for Hydrocortisone Acetate Based on Differentiated Evidence


Topical Formulation Development for Mild Dermatoses

The extremely low aqueous solubility of HCA (0.01 mg/mL) makes it well-suited for formulation as a cream or ointment, where it will reside primarily on the skin surface and in the upper stratum corneum, providing a local anti-inflammatory effect with minimal systemic absorption [1]. This property aligns with its clinical use as a low-potency, over-the-counter topical corticosteroid.

Intra-Articular or Soft Tissue Injection for Local Inflammation

Procurement of Hydrocortisone Acetate as a 25 mg/mL suspension is indicated for localized, short-term management of inflammatory conditions like osteoarthritis or bursitis. Its low potency (relative potency = 1) and solubility dictate a specific therapeutic niche, distinct from more potent depot formulations like methylprednisolone acetate (relative potency = 5) [2].

Controlled-Release Rectal Formulation Development

The pharmacokinetic profile of HCA, characterized by a slower Tmax (8h vs. 2.5h) and longer half-life (11.7h vs. 5.7h) compared to a hydrocortisone enema, provides a strong scientific rationale for developing HCA-based suppositories for the management of inflammatory bowel disease (IBD) [3]. This data supports its use when a sustained, local therapeutic effect in the distal colon is the primary development objective.

In Vitro Corneal Permeation and Metabolism Models

As a prototypical ester prodrug, HCA serves as a valuable tool compound for studying esterase-mediated bioconversion. Its use in organotypic cornea equivalents (HCC) and Franz-diffusion cell studies has been validated for investigating corneal esterase activity and drug metabolism, providing a relevant model for ophthalmic prodrug development [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydrocortisone Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.